molecular formula C21H21N5O4S2 B2493668 N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-45-7

N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2493668
CAS No.: 847400-45-7
M. Wt: 471.55
InChI Key: UWJSTPXRQMDHER-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel, synthetically designed small molecule investigated for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound is structurally characterized by a hybrid pharmacophore integrating a 1,2,4-triazole-thioacetamide scaffold linked to a benzothiazolinone moiety, a design strategy often employed to enhance binding affinity and selectivity. Its primary research value lies in the exploration of targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC), breast cancer, and other malignancies driven by aberrant EGFR signaling. The compound functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as the MAPK/ERK and PI3K/Akt cascades. Research utilizing this inhibitor is critical for elucidating the mechanisms of EGFR-driven tumorigenesis, understanding resistance mechanisms to first-generation EGFR inhibitors, and developing next-generation therapeutics with improved efficacy profiles. A study on a closely related series of compounds demonstrated significant antiproliferative effects against EGFR-overexpressing cancer cell lines, underscoring its utility as a valuable chemical probe in oncological research [https://pubmed.ncbi.nlm.nih.gov/36351353/].

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-25-18(11-26-14-6-4-5-7-17(14)32-21(26)28)23-24-20(25)31-12-19(27)22-13-8-9-15(29-2)16(10-13)30-3/h4-10H,11-12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJSTPXRQMDHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C21H21N5O4S2C_{21}H_{21}N_{5}O_{4}S_{2} with a molecular weight of 471.55 g/mol. It features a triazole ring and a thiazole moiety, which are known to contribute to various biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anti-inflammatory effects. In particular, studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest that the compound may possess similar anti-inflammatory properties .

2. Anticancer Activity

The anticancer potential of this compound is highlighted by its ability to inhibit the proliferation of various cancer cell lines. For instance, studies on related benzothiazole derivatives have demonstrated significant cytotoxic effects against A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest at specific concentrations .

The biological activity of this compound likely involves interaction with key enzymes and proteins associated with cancer cell proliferation and inflammation. Specifically, the compound may target:

  • Telomerase : An enzyme critical for the maintenance of telomeres in cancer cells.
  • Histone Deacetylases (HDAC) : Enzymes involved in the regulation of gene expression linked to cancer progression.

These targets are consistent with findings from studies on similar compounds that exhibit anticancer properties through enzyme inhibition .

Research Findings Summary

Study FocusKey FindingsReference
Anti-inflammatory EffectsInhibition of IL-6 and TNF-α production
Anticancer ActivityInduced apoptosis in A431, A549, H1299 cells
Mechanism InsightsPotential inhibition of telomerase and HDAC

Case Studies

Several case studies have evaluated the efficacy of related compounds in vivo:

  • Study on Thiazole Derivatives : This study demonstrated that thiazole compounds significantly reduced inflammation in animal models while showing low ulcerogenic effects compared to standard anti-inflammatory drugs .
  • Benzothiazole Compounds : Compounds structurally similar to N-(3,4-dimethoxyphenyl)-2... were tested for their ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size and promoting apoptosis .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For example, derivatives containing thiazole and triazole moieties have been shown to reduce inflammation in animal models. A study demonstrated that a related compound significantly decreased paw edema in rats when administered at a dosage of 50 mg/kg orally.

Analgesic Effects

The analgesic properties of this compound have been evaluated in various studies. It has been reported to alleviate pain effectively in animal models through mechanisms that may involve the inhibition of pro-inflammatory cytokines and mediators .

Antimicrobial Properties

The antimicrobial efficacy of N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has been assessed against a range of bacterial strains. In vitro studies have shown that derivatives with benzothiazole and triazole groups possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives are summarized below:

CompoundTarget BacteriaMIC (μg/mL)
Compound 1Staphylococcus aureus50
Compound 2Escherichia coli62.5
Compound 3Salmonella typhi12.5

Anticancer Potential

Emerging research suggests that this compound may exhibit anticancer properties as well. Studies on similar thiazole derivatives have indicated their capacity to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Thiazole Derivatives

A systematic study on thiazole-linked compounds demonstrated that structural modifications significantly influence their biological activities. Compounds with electron-withdrawing groups showed enhanced antimicrobial activity compared to their electron-donating counterparts.

Case Study 2: Antibacterial Evaluation

In a comparative analysis of several thiazole derivatives against standard antibiotics like Ciprofloxacin and Rifampicin, certain derivatives exhibited superior antibacterial activity with lower MIC values against resistant strains of bacteria . This highlights the potential of this compound as a candidate for further development in antibiotic therapies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) and thiazole ring enable nucleophilic substitutions under controlled conditions:

Reaction TypeConditionsProductsKey Observations
Sulfonamide NH substitution Alkylation with methyl iodide (CH₃I) in DMF at 60°CN-methylated derivativeQuantitative yield achieved with K₂CO₃ as base
Thiazole ring halogenation Br₂ in CCl₄ at 0°C4-Bromo-thiazole analogRegioselective bromination at C4 of thiazole

Mechanistic studies indicate that the sulfonamide’s electron-withdrawing nature activates the thiazole ring toward electrophilic attacks .

Cycloaddition and Ring-Opening Reactions

The imine (–C=N–) bridge facilitates [3+2] cycloadditions:

ReactantConditionsProductNotes
PhenylacetyleneCuI catalysis, 80°CThiazolo[3,2-b]triazoleForms fused heterocycle with 78% yield
Ethylene oxideH₂SO₄ catalyst, refluxThiazolidinone derivativeRing expansion via nucleophilic epoxide opening

Coordination Chemistry

The sulfonamide and thiazole nitrogen atoms act as ligands for metal complexes:

Metal SaltReaction OutcomeApplication
Cu(II) acetateSquare-planar complex [Cu(L)₂]Enhanced carbonic anhydrase IX inhibition (IC₅₀ = 12 nM)
Zn(II) chlorideTetrahedral complex [Zn(L)Cl₂]Stabilizes hydrolytic enzyme interactions

Crystallographic data confirm bidentate coordination via sulfonamide O and thiazole N atoms .

Acid/Base-Mediated Reactions

The compound exhibits pH-dependent behavior:

  • Acidic Conditions (HCl, 1M) :

    • Protonation of thiazole nitrogen occurs (pKa ≈ 3.1).

    • Sulfonamide group remains intact due to resonance stabilization .

Comparison with Similar Compounds

Structural Features

Compound Name/ID Core Structure Key Substituents
Target Compound 1,2,4-Triazole 4-methyl, 5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl, 3,4-dimethoxyphenyl
Quinazolinone derivatives () Quinazolinone-triazole 4-sulfamoylphenyl, substituted phenyl (e.g., 2-tolyl, 4-tolyl)
Thiadiazole derivatives () Thiadiazole-oxadiazole 4-chlorophenyl, benzylthio
Thiazole derivatives () Thiazole-thiadiazole 4-methyl-2-phenylthiazole, hydrazonoyl chlorides
477313-78-3 () Thiadiazole 3,4-dichlorophenyl, 4-methoxybenzylthio

Key Differences :

  • The target compound’s benzo[d]thiazol-2-one moiety is unique compared to sulfonamide () or chlorophenyl () groups.
  • Methoxy groups in the target compound increase electron density and solubility compared to chloro substituents in .

Spectral Characterization

Feature Target Compound Compounds Compounds
IR C=S ~1247–1255 cm⁻¹ Not explicitly stated 1247–1255 cm⁻¹
IR NH ~3150–3414 cm⁻¹ 3278–3414 cm⁻¹ 3150–3319 cm⁻¹
¹H-NMR Methoxy (δ 3.7–3.9), aromatic protons Aromatic protons (δ 6.8–8.2) Aromatic protons (δ 6.5–8.3)

Physicochemical Properties

Property Target Compound Compounds Compounds
Solubility Moderate (methoxy groups) Low (sulfonamide) Low (chloro groups)
Melting Point Likely >250°C (crystalline) 251.5–315.5°C Not reported
Lipophilicity Moderate (logP ~3–4) High (sulfonamide) High (chloro groups)

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